4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide
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Overview
Description
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide typically involves multi-step organic reactionsCommon synthetic strategies include condensation reactions, multicomponent reactions, and oxidative coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the pyridine or phenyl rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyridine-containing molecules. Examples are:
- 4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(methyl)phenyl]methyl}-1,2-thiazole-5-carboxamide
Uniqueness
The uniqueness of 4-(2-methylpropanamido)-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide lies in the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2-methylpropanoylamino)-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c1-12(2)19(29)27-17-16(15-5-3-4-10-25-15)28-31-18(17)20(30)26-11-13-6-8-14(9-7-13)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBRKKCKQKYUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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